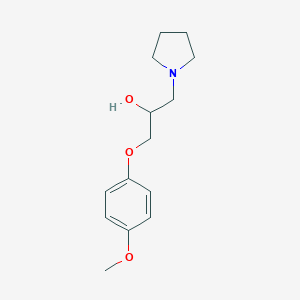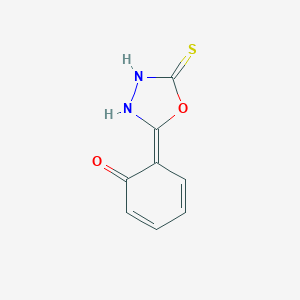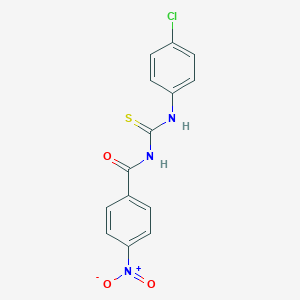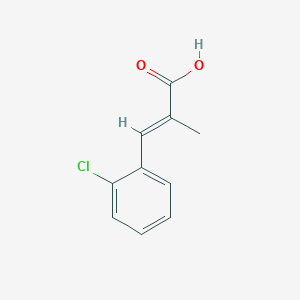![molecular formula C21H14FN3 B256875 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline (BFIQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFIQ belongs to the class of indoloquinoxaline compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have a range of biochemical and physiological effects. In cancer cells, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline induces apoptosis by activating the intrinsic pathway, leading to the cleavage of caspases and the activation of pro-apoptotic proteins. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In animal models, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One advantage of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its diverse biological activities, which make it a promising compound for further research. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another direction is the investigation of the mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline, which could lead to the identification of new targets for drug development. Additionally, the synthesis and optimization of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline analogs could lead to the discovery of compounds with improved biological activities and solubility.
合成法
The synthesis of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a multi-step process that involves the reaction of 2-nitrobenzyl bromide with 2-aminophenyl ketone, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-fluoro-1,4-benzoquinone to form the final product, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. This method has been optimized to yield high purity 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline with good yields.
科学的研究の応用
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline can induce apoptosis in cancer cells by activating the intrinsic pathway. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
特性
製品名 |
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline |
|---|---|
分子式 |
C21H14FN3 |
分子量 |
327.4 g/mol |
IUPAC名 |
6-benzyl-9-fluoroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H14FN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChIキー |
RJXQQMBCVNVOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)

![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)
![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)


